molecular formula C15H17FN4O B13998020 6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine

6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine

Cat. No.: B13998020
M. Wt: 288.32 g/mol
InChI Key: DSXNMUOXQSHBOH-UHFFFAOYSA-N
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Description

6’-Fluoro-2-methyl-5’-morpholino-[3,3’-bipyridin]-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluorine atom, a methyl group, and a morpholino group attached to a bipyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-2-methyl-5’-morpholino-[3,3’-bipyridin]-5-amine typically involves multi-step organic reactions. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-2-methyl-5’-morpholino-[3,3’-bipyridin]-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6’-Fluoro-2-methyl-5’-morpholino-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Fluoro-2-methyl-5’-morpholino-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.

    3-Bromo-2-nitropyridine: A precursor in the synthesis of fluorinated pyridines.

Uniqueness

6’-Fluoro-2-methyl-5’-morpholino-[3,3’-bipyridin]-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

5-(6-fluoro-5-morpholin-4-ylpyridin-3-yl)-6-methylpyridin-3-amine

InChI

InChI=1S/C15H17FN4O/c1-10-13(7-12(17)9-18-10)11-6-14(15(16)19-8-11)20-2-4-21-5-3-20/h6-9H,2-5,17H2,1H3

InChI Key

DSXNMUOXQSHBOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C2=CC(=C(N=C2)F)N3CCOCC3

Origin of Product

United States

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